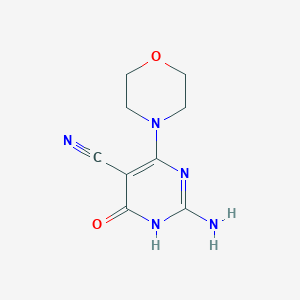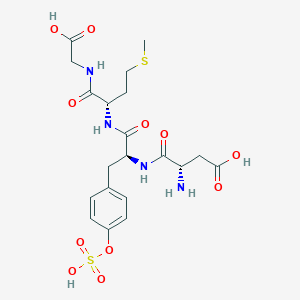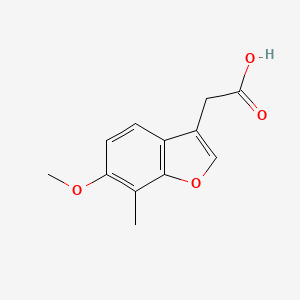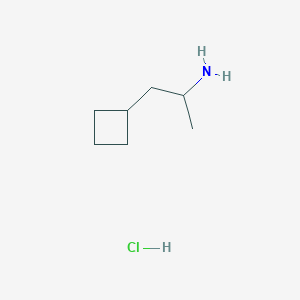
2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile
Overview
Description
“2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile” is a chemical compound with the molecular formula C9H11N5O2 and a molecular weight of 221.22 g/mol . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C9H11N5O2 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available from the suppliers .Scientific Research Applications
Pharmacological Activities and Therapeutic Potential
2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile is part of a broader class of compounds that exhibit significant pharmacological activities. These activities span from antimicrobial effects to applications in treating various diseases due to their bioactive properties. Although the specific studies on 2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile are limited, insights can be drawn from related compounds and their mechanisms of action within the human body and in various scientific applications.
Antimicrobial Potential
Compounds with structural similarities to 2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile have shown antimicrobial potential. Chitosan, for example, displays antimicrobial activities that could be relevant when considering the broader applications of similar compounds in pharmaceutical formulations or as food preservatives due to their ability to inhibit the growth of harmful microorganisms (Raafat & Sahl, 2009).
Bioactive Peptides
Bioactive peptides, derived from larger protein molecules, influence numerous biological processes, including behavioral, gastrointestinal, and immunological responses. The study of similar compounds can provide a basis for understanding how modifications to peptides and related molecules can enhance their therapeutic applications, including the modulation of bioactive properties for health benefits (Clare & Swaisgood, 2000).
Antioxidant Activity
The investigation into antioxidants and their mechanisms of action remains a significant area of scientific research. Studies on compounds with antioxidant properties, similar to 2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile, highlight the importance of these molecules in protecting the body from oxidative stress and related diseases. The methodologies for determining antioxidant activity, such as spectrophotometry and electrochemical sensors, offer a framework for assessing the potential benefits of related compounds in medical and dietary applications (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
2-amino-4-morpholin-4-yl-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c10-5-6-7(12-9(11)13-8(6)15)14-1-3-16-4-2-14/h1-4H2,(H3,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZANAKURZDJLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)NC(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxy-6-morpholin-4-ylpyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)






![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)